

Application Notes and Protocols for TEAD-IN-8 Immunoprecipitation

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Compound of Interest

Compound Name: TEAD-IN-8

Cat. No.: B12363673

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These application notes provide a detailed protocol for utilizing **TEAD-IN-8**, a potent and reversible TEAD inhibitor, to study the interaction between TEAD (Transcriptional Enhanced Associate Domain) and YAP (Yes-associated protein) via co-immunoprecipitation (co-IP). This protocol is designed to enable researchers to effectively disrupt the TEAD-YAP interaction in a cellular context and analyze the subsequent effects.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional coactivator YAP is a key downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo pathway and the subsequent hyperactivation of the YAP-TEAD complex are implicated in the development and progression of various cancers.

TEAD-IN-8 (also known as TM2) is a small molecule inhibitor that targets the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP. By inhibiting this process, **TEAD-IN-8** effectively disrupts the formation of the oncogenic TEAD-YAP transcriptional complex. Co-immunoprecipitation is a powerful technique to study protein-protein interactions, and in this context, it can be used to demonstrate the dose-dependent disruption of the TEAD-YAP interaction by **TEAD-IN-8**.

Quantitative Data Summary

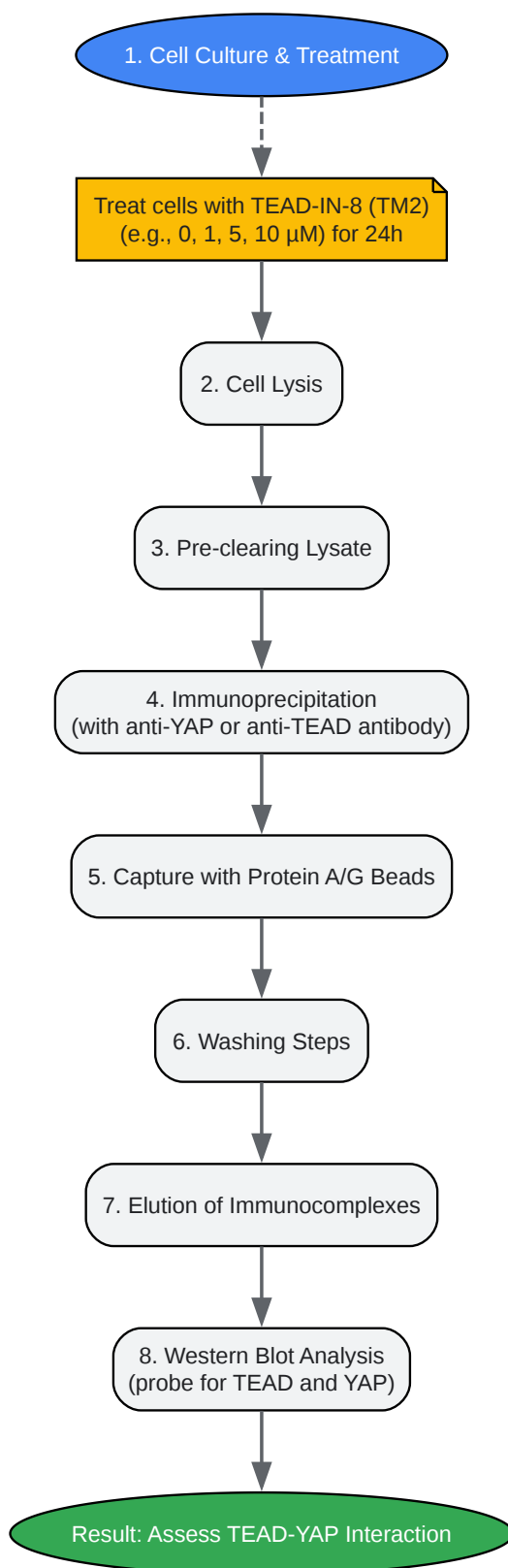
The following table summarizes the key quantitative data for **TEAD-IN-8** (TM2), providing a reference for its potency and effective concentrations in cellular assays.

Parameter	Value	Target	Assay Type	Reference
IC ₅₀	38 nM	TEAD4	In vitro auto-palmitoylation assay	[1] [2]
IC ₅₀	156 nM	TEAD2	In vitro palmitoylation assay	[1] [2]
Effective Concentration	1 - 10 µM	Endogenous TEAD1-YAP	Co-Immunoprecipitation in NCI-H226 cells	[1] [3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Hippo Signaling Pathway and the point of intervention for **TEAD-IN-8**.



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Caption: Experimental workflow for TEAD-YAP co-immunoprecipitation with **TEAD-IN-8**.

Experimental Protocol: TEAD-YAP Co-Immunoprecipitation with TEAD-IN-8

This protocol is adapted from established co-immunoprecipitation procedures and incorporates the use of **TEAD-IN-8** to demonstrate its effect on the TEAD-YAP interaction.

Materials and Reagents

Cell Lines:

- A cell line with known Hippo pathway dependence and high levels of nuclear YAP, such as NCI-H226 (mesothelioma) or other suitable cancer cell lines.

Inhibitor:

- **TEAD-IN-8** (TM2) (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)

Antibodies:

- Primary antibody for immunoprecipitation (select one):
 - Rabbit anti-YAP antibody
 - Rabbit anti-pan-TEAD antibody
- Primary antibodies for Western blotting:
 - Mouse anti-TEAD antibody (if IP is with anti-YAP) or Rabbit anti-TEAD antibody (if a different species from IP antibody is desired)
 - Rabbit anti-YAP antibody (if IP is with anti-TEAD)
- Isotype control IgG (e.g., Rabbit IgG)
- Secondary antibodies (HRP-conjugated)

Buffers and Solutions:

- Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.
- Elution Buffer: 2x Laemmli sample buffer.
- Phosphate-Buffered Saline (PBS)
- Protein A/G magnetic beads or agarose beads.

Procedure

1. Cell Culture and Treatment:

- Plate the chosen cells and grow them to 70-80% confluency.
- Treat the cells with varying concentrations of **TEAD-IN-8** (e.g., 0 μ M [DMSO control], 1 μ M, 5 μ M, 10 μ M) for 24 hours.

2. Cell Lysis:

- After treatment, wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and incubate on ice for 15-20 minutes with occasional swirling.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Protein Quantification and Lysate Normalization:

- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentration of all samples with Cell Lysis Buffer.

4. Pre-clearing the Lysate (Optional but Recommended):

- To a fraction of the lysate (e.g., 500 µg - 1 mg of total protein), add 20-30 µL of Protein A/G beads.
- Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
- Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

5. Immunoprecipitation:

- To the pre-cleared lysate, add 2-4 µg of the primary antibody (e.g., anti-YAP or anti-pan-TEAD) or the corresponding isotype control IgG.
- Incubate overnight at 4°C with gentle rotation.
- Add 30-40 µL of Protein A/G beads to each sample and incubate for an additional 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

6. Washing:

- Pellet the beads by centrifugation or using a magnetic rack and carefully discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- Repeat the wash step 3-4 times to remove non-specific proteins.

7. Elution:

- After the final wash, remove all residual wash buffer.
- Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

- Pellet the beads and collect the supernatant containing the eluted proteins.

8. Western Blot Analysis:

- Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the appropriate primary antibodies (e.g., probe with anti-TEAD if you immunoprecipitated with anti-YAP, and vice versa) overnight at 4°C.
- Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

Expected Outcome:

In the samples treated with **TEAD-IN-8**, a dose-dependent decrease in the amount of co-immunoprecipitated protein should be observed. For instance, if YAP was the bait protein, the amount of TEAD detected in the eluate should decrease as the concentration of **TEAD-IN-8** increases, demonstrating the inhibitor's efficacy in disrupting the TEAD-YAP interaction. The input lanes should show comparable levels of both proteins across all treatment conditions.

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References

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